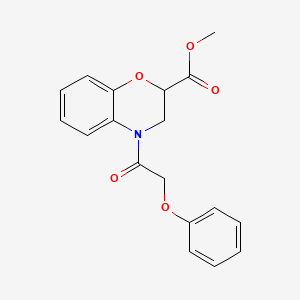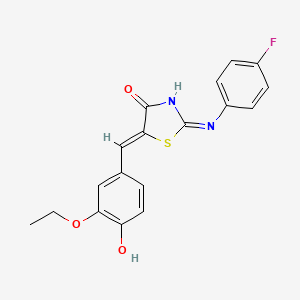![molecular formula C17H19BrN4O3 B12132122 Ethyl 7-(5-bromo-2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 6844-40-2](/img/structure/B12132122.png)
Ethyl 7-(5-bromo-2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-(5-bromo-2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with various substituents such as a bromo group, an ethoxy group, and a carboxylate ester. These structural features contribute to its diverse chemical and biological properties.
Méthodes De Préparation
The synthesis of Ethyl 7-(5-bromo-2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions. One common synthetic route includes the condensation of 2-amino-5-bromopyrimidine with ethyl acetoacetate, followed by cyclization with hydrazine hydrate to form the triazole ring. The reaction conditions often require refluxing in ethanol or another suitable solvent . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Ethyl 7-(5-bromo-2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazolopyrimidine derivatives.
Substitution: The bromo group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Applications De Recherche Scientifique
Ethyl 7-(5-bromo-2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of Ethyl 7-(5-bromo-2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets. The compound can inhibit enzymes such as cyclin-dependent kinases (CDKs) by binding to their active sites, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . Additionally, it can modulate signaling pathways involved in inflammation and immune response, contributing to its anti-inflammatory and immunomodulatory effects .
Comparaison Avec Des Composés Similaires
Ethyl 7-(5-bromo-2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other triazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Similar in structure but with a pyrazole ring instead of a triazole ring.
1,2,4-Triazolo[1,5-a]pyridine: Another related compound with a pyridine ring instead of a pyrimidine ring, known for its biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
Imidazo[1,2-a]pyrimidine: Contains an imidazole ring fused to a pyrimidine ring, used in antiviral and anticancer research.
These comparisons highlight the unique structural features and biological activities of this compound, making it a compound of significant interest in various fields of research.
Propriétés
Numéro CAS |
6844-40-2 |
|---|---|
Formule moléculaire |
C17H19BrN4O3 |
Poids moléculaire |
407.3 g/mol |
Nom IUPAC |
ethyl 7-(5-bromo-2-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H19BrN4O3/c1-4-24-13-7-6-11(18)8-12(13)15-14(16(23)25-5-2)10(3)21-17-19-9-20-22(15)17/h6-9,15H,4-5H2,1-3H3,(H,19,20,21) |
Clé InChI |
KXMJBSDMYGLJMH-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)Br)C2C(=C(NC3=NC=NN23)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-chloro-N-[(2Z)-3-{[2-(4-sulfamoylphenyl)ethyl]amino}quinoxalin-2(1H)-ylidene]benzenesulfonamide](/img/structure/B12132046.png)
![3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12132052.png)
![2-Methoxy-5-(3-phenoxypropyl)indolo[2,3-b]quinoxaline](/img/structure/B12132059.png)
![8-chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12132064.png)

![1-(4-chlorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12132071.png)

![N-(2-ethyl-6-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12132092.png)
![2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12132093.png)

![N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]cyclopropanecarboxamide](/img/structure/B12132114.png)
![2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12132119.png)
